molecular formula C14H21NO3 B499960 N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide CAS No. 698992-26-6

N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide

Cat. No.: B499960
CAS No.: 698992-26-6
M. Wt: 251.32g/mol
InChI Key: XACAJANRBWYFIE-UHFFFAOYSA-N
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Description

N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is characterized by its phenoxyethyl structure, which includes a methoxy group and a propyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide typically involves the reaction of 2-(2-methoxy-4-propylphenoxy)ethanol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxyethyl structure allows it to bind to certain receptors or enzymes, modulating their activity. The methoxy and propyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide is unique due to its combination of the phenoxyethyl structure with the acetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-5-12-6-7-13(14(10-12)17-3)18-9-8-15-11(2)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACAJANRBWYFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCCNC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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